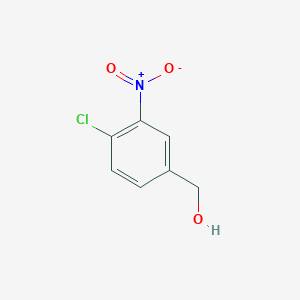

4-Chloro-3-nitrobenzyl alcohol

Description

The exact mass of the compound 4-Chloro-3-nitrobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-nitrobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-nitrobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(4-chloro-3-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLRQJDSYJIXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204515 | |

| Record name | 4-Chloro-3-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55912-20-4 | |

| Record name | 4-Chloro-3-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55912-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055912204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-NITROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXP7XTR3CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chloro-3-nitrobenzyl alcohol synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-nitrobenzyl Alcohol

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 4-Chloro-3-nitrobenzyl alcohol, a pivotal intermediate in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2] We delve into the critical two-stage synthetic approach, commencing with the synthesis of the key precursor, 4-Chloro-3-nitrobenzaldehyde, via electrophilic aromatic substitution, followed by its highly selective reduction to the target alcohol. The core scientific challenge of achieving chemoselective reduction of the aldehyde functionality in the presence of a susceptible nitro group is addressed in detail. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind methodological choices.

Strategic Overview: A Retrosynthetic Approach

A logical synthesis strategy begins with a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. The primary disconnection for 4-Chloro-3-nitrobenzyl alcohol occurs at the benzylic alcohol, identifying the corresponding aldehyde as the immediate precursor. This aldehyde, in turn, can be synthesized from a commercially available substituted benzene.

Caption: Retrosynthetic analysis of 4-Chloro-3-nitrobenzyl alcohol.

This analysis establishes a robust two-part synthesis:

-

Part I: Nitration of 4-Chlorobenzaldehyde to yield 4-Chloro-3-nitrobenzaldehyde.

-

Part II: Chemoselective reduction of 4-Chloro-3-nitrobenzaldehyde to 4-Chloro-3-nitrobenzyl alcohol.

Part I: Synthesis of the Precursor, 4-Chloro-3-nitrobenzaldehyde

The introduction of a nitro group onto the aromatic ring of 4-chlorobenzaldehyde is a classic example of an electrophilic aromatic substitution reaction.

Mechanistic Rationale and Regioselectivity

The success of this synthesis hinges on controlling the position of the incoming nitro group (regioselectivity). The starting material, 4-chlorobenzaldehyde, possesses two substituents on the benzene ring: a chloro group (-Cl) and an aldehyde group (-CHO).

-

Aldehyde Group (-CHO): This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.

-

Chloro Group (-Cl): This group is deactivating (inductive effect) but is an ortho, para-director due to the resonance effect of its lone pairs.

The directing effects of these two groups are synergistic. The aldehyde group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the position meta to it. The chloro group directs to the positions ortho and para to it. The position that is meta to the aldehyde and ortho to the chlorine is the same, C3. This alignment of directing effects strongly favors the formation of the desired 4-chloro-3-nitrobenzaldehyde isomer. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and sulfuric acid, where sulfuric acid acts as a catalyst by protonating nitric acid.

Experimental Protocol: Nitration of 4-Chlorobenzaldehyde

This protocol is adapted from established literature procedures.[3]

Materials:

-

4-Chlorobenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (or a mixture of concentrated HNO₃ and H₂SO₄)

-

Crushed Ice / Deionized Water

-

Ethanol

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid. Cool the acid to 0-5 °C.

-

Substrate Addition: Slowly add 4-chlorobenzaldehyde in portions to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

-

Nitrating Mixture: Prepare the nitrating mixture by cautiously adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled.

-

Nitration: Add the nitrating mixture dropwise to the dissolved benzaldehyde solution. Meticulously maintain the reaction temperature at or below 5 °C throughout the addition. After the addition is complete, continue stirring at this temperature for 1-2 hours.[3]

-

Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate out of the solution.[4]

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual acids.

-

Purification: Purify the crude product by recrystallization from an ethanol/water solvent system. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[4]

-

Drying: Collect the pure crystals by filtration and dry them under vacuum.

Data Presentation

| Parameter | Reported Value | Reference |

| Starting Material | 4-Chlorobenzaldehyde | [3] |

| Product | 4-Chloro-3-nitrobenzaldehyde | [3] |

| Yield | ~97% | [3] |

| Appearance | White needle-like crystals | [3] |

| Melting Point | 61-63 °C | [3] |

| Molecular Formula | C₇H₄ClNO₃ | [5] |

| Molecular Weight | 185.56 g/mol | [5] |

Workflow Diagram: Nitration

Caption: Experimental workflow for the synthesis of 4-chloro-3-nitrobenzaldehyde.

Part II: Chemoselective Reduction to 4-Chloro-3-nitrobenzyl alcohol

This step is the most critical part of the synthesis. The challenge lies in reducing the aldehyde group to a primary alcohol while leaving the nitro group untouched.

The Chemoselectivity Imperative

Aromatic nitro groups are readily reduced by a variety of reagents, including catalytic hydrogenation (e.g., H₂/Pd-C) and strong reducing agents like lithium aluminum hydride (LiAlH₄).[6] Using such non-selective methods would lead to the formation of 4-chloro-3-aminobenzyl alcohol or other undesired byproducts. The choice of reducing agent must therefore be one that exhibits a strong kinetic preference for the aldehyde carbonyl over the aromatic nitro group.

Sodium borohydride (NaBH₄) is an ideal candidate for this transformation. It is a mild and selective reducing agent, a source of hydride ions (H⁻). Under standard protic solvent conditions, NaBH₄ rapidly reduces aldehydes and ketones but is generally unreactive towards aromatic nitro groups.[7] This difference in reactivity provides the necessary window for achieving high chemoselectivity.

Experimental Protocol: Selective Aldehyde Reduction

Materials:

-

4-Chloro-3-nitrobenzaldehyde

-

Methanol or Ethanol

-

Sodium Borohydride (NaBH₄)

-

Deionized Water

-

Ethyl Acetate (or other suitable extraction solvent)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 4-Chloro-3-nitrobenzaldehyde in methanol or ethanol in an appropriately sized flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0-5 °C.

-

Reduction: Add sodium borohydride (NaBH₄) slowly in small portions to the stirred solution. The addition is exothermic and may cause bubbling. Maintain the temperature below 15 °C.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water to destroy any excess NaBH₄.

-

Solvent Removal: Remove the bulk of the alcohol solvent using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Chloro-3-nitrobenzyl alcohol.

-

Purification (if necessary): The product can be further purified by recrystallization if needed.

Data Presentation

| Parameter | Expected Value | Reference |

| Starting Material | 4-Chloro-3-nitrobenzaldehyde | - |

| Product | 4-Chloro-3-nitrobenzyl alcohol | [2] |

| Appearance | Off-white to light brown powder | [2] |

| Melting Point | 59-67 °C (literature range) | [2][8] |

| Molecular Formula | C₇H₆ClNO₃ | [9] |

| Molecular Weight | 187.58 g/mol | [9] |

Pathway Diagram: Selective Reduction

Caption: Chemoselective reduction of the aldehyde to the target alcohol.

Conclusion

The synthesis of 4-Chloro-3-nitrobenzyl alcohol is a well-defined, two-stage process that serves as an excellent case study in regioselectivity and chemoselectivity. The first stage leverages the predictable directing effects of substituents in electrophilic aromatic substitution to produce the required 4-chloro-3-nitrobenzaldehyde precursor with high yield. The second, more critical stage, employs the mild hydride donor sodium borohydride to selectively reduce the aldehyde functionality, preserving the nitro group and yielding the final product. Mastery of these principles is essential for chemists in the pharmaceutical and fine chemical industries, enabling the efficient construction of complex molecular architectures from simple, readily available starting materials.

References

-

PrepChem. (n.d.). Synthesis of 4-amino-3-nitrobenzyl alcohol. Retrieved from [Link]

-

J&K Scientific. (n.d.). 4-Chloro-3-nitrobenzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzyl alcohol. Retrieved from [Link]

-

RSC Publishing. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective reduction of aldehydes in the presence of a nitro group with TUDO. Retrieved from [Link]

-

SciSpace. (2004). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

-

ResearchGate. (n.d.). Illustration of the reduction reaction; (a) 4-nitrobenzaldehyde, (b).... Retrieved from [Link]

- Google Patents. (n.d.). CN108117490B - Preparation method of p-nitrobenzyl alcohol.

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chloro-3-nitrobenzaldehyde | 16588-34-4 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 85505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jsynthchem.com [jsynthchem.com]

- 8. 4-CHLORO-3-NITROBENZYL ALCOHOL | 55912-20-4 [chemicalbook.com]

- 9. 4-Chloro-3-nitrobenzyl alcohol | C7H6ClNO3 | CID 91933 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-3-nitrobenzyl Alcohol (CAS No. 55912-20-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-3-nitrobenzyl alcohol, a key chemical intermediate. It delves into its chemical properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights for laboratory and development settings.

Introduction and Core Characteristics

4-Chloro-3-nitrobenzyl alcohol, with the CAS number 55912-20-4, is a substituted aromatic alcohol of significant interest in synthetic chemistry.[1][2] Its molecular structure, featuring a benzyl alcohol backbone substituted with both a chloro and a nitro group, imparts a unique reactivity profile that makes it a versatile building block.[2] The presence of the electron-withdrawing nitro group and the chloro atom significantly influences the reactivity of the benzylic alcohol, making it an invaluable precursor in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its application in research and development. The key properties of 4-Chloro-3-nitrobenzyl alcohol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 55912-20-4 | [1][3][4][5][6] |

| Molecular Formula | C₇H₆ClNO₃ | [2][4][5][6] |

| Molecular Weight | 187.58 g/mol | [2][3][4][5] |

| IUPAC Name | (4-chloro-3-nitrophenyl)methanol | [1][5] |

| Appearance | White to light brown powder or crystal | [2][4] |

| Melting Point | 59-67 °C | [2] |

| Purity | Typically ≥98% (by GC) | [2][3][4] |

| SMILES | C1=CC(=C(C=C1CO)N+(=O)O-)Cl | [1][5] |

| InChI Key | QLLRQJDSYJIXTN-UHFFFAOYSA-N | [1][3][5] |

Spectroscopic data is critical for the identification and characterization of this compound. Comprehensive spectral information, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is available through public databases such as PubChem and ChemicalBook for reference and verification.[5][7][8]

Synthesis and Reactivity

The synthetic utility of 4-Chloro-3-nitrobenzyl alcohol stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the nitro and chloro substituents makes the aromatic ring electron-deficient and influences the reactivity of the benzylic alcohol.

Plausible Synthetic Route

While specific industrial synthesis protocols are proprietary, a common and logical laboratory-scale synthesis involves the reduction of the corresponding aldehyde, 4-chloro-3-nitrobenzaldehyde. This transformation is a standard procedure in organic chemistry.

Caption: Plausible synthesis of 4-Chloro-3-nitrobenzyl alcohol.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the nitro group or the aryl chloride, which would require harsher reducing conditions (e.g., catalytic hydrogenation with H₂/Pd-C).

-

Solvent: Protic solvents like methanol or ethanol are typically used as they can protonate the intermediate alkoxide to yield the final alcohol product.

Core Reactivity and Experimental Protocol

A key reaction highlighting the utility of 4-Chloro-3-nitrobenzyl alcohol is its conversion to 4-amino-3-nitrobenzyl alcohol via nucleophilic aromatic substitution of the chloro group. This transformation is a critical step in the synthesis of more complex pharmaceutical intermediates.

Caption: Synthesis of 4-amino-3-nitrobenzyl alcohol.

Step-by-Step Experimental Protocol: Synthesis of 4-Amino-3-nitrobenzyl Alcohol [9]

-

Vessel Preparation: Into a cold autoclave, charge 50 grams (0.27 moles) of 4-Chloro-3-nitrobenzyl alcohol.

-

Solvent and Reagent Addition: Add 250 mL of methanol and 200 mL of liquid ammonia to the autoclave.

-

Reaction Execution: Seal the autoclave and heat the mixture to 150°C. Maintain this temperature for 6 hours.

-

Expert Insight: The use of an autoclave is necessary to contain the high pressure generated by heating liquid ammonia above its boiling point. The high temperature is required to overcome the activation energy for the nucleophilic aromatic substitution.

-

-

Work-up: After the reaction period, cool the autoclave and carefully vent the ammonia.

-

Isolation: Evaporate the reaction mixture in vacuo to remove the methanol.

-

Purification:

-

Take up the resulting residue in diethyl ether.

-

Filter the ether solution to remove the ammonium chloride byproduct.

-

Evaporate the ether filtrate in vacuo to yield the solid crude product.

-

-

Recrystallization: Recrystallize the crude solid from a 2-B ethanol/ethyl acetate mixture to yield purified 4-amino-3-nitrobenzyl alcohol.

Key Applications in Research and Development

The unique structure of 4-Chloro-3-nitrobenzyl alcohol makes it a valuable intermediate in several high-value applications.[2]

Caption: Major application areas for 4-Chloro-3-nitrobenzyl alcohol.

-

Synthesis of Pharmaceutical Compounds: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2] Its functional groups allow for stepwise modification to build complex active pharmaceutical ingredients (APIs). For instance, it is used as a reactant in preparing benzimidazole sulfonamides, which act as oral S1P1 receptor antagonists.[10]

-

Organic Synthesis: In a broader context, it is a versatile building block used to introduce the 4-chloro-3-nitrophenyl moiety into larger molecules, enabling the creation of compounds with desired functionalities.[1][2]

-

Development of Agrochemicals: The compound is utilized in the formulation of agrochemicals, where its structure can contribute to the stability and biological activity of pesticides and herbicides.[1][2]

-

Material Science: Researchers apply this chemical in the development of novel materials, such as specialized polymers where the nitro and chloro groups can be used to tune material properties.[1]

Safety, Handling, and Toxicological Information

As a Senior Application Scientist, ensuring the safe handling of all chemical intermediates is paramount. 4-Chloro-3-nitrobenzyl alcohol is considered a hazardous substance and must be handled with appropriate precautions.[11]

GHS Hazard Classification: [5]

-

Skin Irritation: Causes skin irritation (Category 2).[5][11]

-

Eye Irritation: Causes serious eye irritation (Category 2).[5]

-

Skin Sensitization: May cause an allergic skin reaction.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

-

Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[5]

| Precautionary Measure | Protocol |

| Handling | Use only in a well-ventilated area, such as a chemical fume hood.[11] Avoid breathing dust, vapors, or mists.[11] Wash hands and any exposed skin thoroughly after handling.[11] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and chemical safety goggles or a face shield.[11] |

| Storage | Store in a well-ventilated, cool, dry place.[2][12] Keep the container tightly closed and store locked up.[11] |

| First-Aid (Eyes) | Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[11] |

| First-Aid (Skin) | Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation or rash occurs, get medical advice.[11] |

| First-Aid (Inhalation) | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[11] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11] |

References

-

J&K Scientific. 4-Chloro-3-nitrobenzyl alcohol | 55912-20-4. [Link]

-

PrepChem.com. Synthesis of 4-amino-3-nitrobenzyl alcohol. [Link]

-

PubChem, National Center for Biotechnology Information. 4-Chloro-3-nitrobenzyl alcohol. [Link]

-

LookChem. Product and Company Information ProductName 4-CHLORO-3-NITROBENZYL ALCOHOL, 98%. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chloro-3-nitrobenzyl Alcohol | 55912-20-4 [sigmaaldrich.com]

- 4. 4-Chloro-3-nitrobenzyl Alcohol | CymitQuimica [cymitquimica.com]

- 5. 4-Chloro-3-nitrobenzyl alcohol | C7H6ClNO3 | CID 91933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 4-CHLORO-3-NITROBENZYL ALCOHOL(55912-20-4) IR Spectrum [chemicalbook.com]

- 8. 4-CHLORO-3-NITROBENZYL ALCOHOL(55912-20-4) 13C NMR [m.chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. 4-CHLORO-3-NITROBENZYL ALCOHOL | 55912-20-4 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. file1.lookchem.com [file1.lookchem.com]

Spectroscopic Data for 4-Chloro-3-nitrobenzyl alcohol: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-3-nitrobenzyl alcohol, a key intermediate in various synthetic applications, particularly in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, alongside field-proven experimental protocols. Our approach emphasizes the causality behind experimental choices and ensures the trustworthiness of the presented data through a self-validating framework.

Introduction

4-Chloro-3-nitrobenzyl alcohol (CAS No. 55912-20-4) is a substituted aromatic alcohol with the molecular formula C₇H₆ClNO₃. Its structural elucidation is paramount for ensuring purity, verifying successful synthesis, and understanding its reactivity in downstream applications. Spectroscopic techniques provide a non-destructive and highly informative means of characterizing this molecule. This guide will delve into the nuances of its spectral signatures, providing a foundational understanding for its use in research and development.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Chloro-3-nitrobenzyl alcohol reveals key vibrational modes consistent with its structure.

Data Presentation

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (hydroxyl group) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2900-2800 | Medium | Aliphatic C-H stretch (CH₂) |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C bending |

| ~1530, ~1350 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~850-800 | Strong | C-Cl stretch |

| ~750 | Strong | Out-of-plane C-H bend (aromatic) |

Interpretation of the IR Spectrum

The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a definitive indicator of the hydroxyl (-OH) group's stretching vibration, with the broadening resulting from intermolecular hydrogen bonding. The peaks in the 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹ regions correspond to the stretching vibrations of the aromatic and aliphatic C-H bonds, respectively.

The strong absorptions at approximately 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the nitro (NO₂) group, a key functional group in this molecule. The aromatic C=C bending vibrations are observed around 1600 cm⁻¹ and 1475 cm⁻¹. A strong peak around 1050 cm⁻¹ is indicative of the C-O stretching of the primary alcohol. The C-Cl stretch is typically observed in the 850-800 cm⁻¹ region. Finally, the strong absorption around 750 cm⁻¹ is attributed to the out-of-plane bending of the C-H bonds on the substituted benzene ring.

Experimental Protocol: Acquiring the IR Spectrum (Thin Solid Film Method)

This protocol describes a common and effective method for obtaining the IR spectrum of a solid sample like 4-Chloro-3-nitrobenzyl alcohol.

-

Sample Preparation : Dissolve a small amount (approximately 10-20 mg) of 4-Chloro-3-nitrobenzyl alcohol in a minimal amount of a volatile solvent such as dichloromethane or acetone in a small vial.

-

Salt Plate Preparation : Obtain a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Handle the plate by its edges to avoid transferring moisture from your fingers.

-

Film Deposition : Using a pipette, apply a few drops of the sample solution to the surface of the salt plate. Allow the solvent to evaporate completely, which will leave a thin, even film of the solid sample on the plate.

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Background Scan : Perform a background scan to record the spectrum of the ambient atmosphere, which will be subtracted from the sample spectrum.

-

Sample Scan : Acquire the IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

-

Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of 4-Chloro-3-nitrobenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of 4-Chloro-3-nitrobenzyl alcohol.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | d | 1H | H-2 |

| ~7.6 | dd | 1H | H-6 |

| ~7.5 | d | 1H | H-5 |

| ~4.8 | s | 2H | -CH₂- |

| ~2.5 | br s | 1H | -OH |

Note: Coupling constants (J) are typically in the range of 8-9 Hz for ortho coupling and 2-3 Hz for meta coupling in benzene derivatives.

The aromatic region of the spectrum (δ 7.0-8.0 ppm) shows three distinct signals, which is consistent with the trisubstituted benzene ring. The downfield singlet at approximately 7.9 ppm is assigned to the proton at position 2 (H-2), which is deshielded by the adjacent electron-withdrawing nitro group. The doublet of doublets around 7.6 ppm corresponds to the proton at position 6 (H-6), which is ortho to the chlorine atom and meta to the nitro group. The doublet at approximately 7.5 ppm is assigned to the proton at position 5 (H-5), which is ortho to the chlorine atom.

The singlet at approximately 4.8 ppm, integrating to two protons, is characteristic of the benzylic methylene protons (-CH₂-). The absence of splitting indicates that there are no adjacent protons. The broad singlet around 2.5 ppm is attributed to the hydroxyl proton (-OH). Its chemical shift can vary depending on concentration and solvent, and it is often broad due to chemical exchange.

Caption: Molecular structure of 4-Chloro-3-nitrobenzyl alcohol with proton environments highlighted.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NO₂ |

| ~142 | C-CH₂OH |

| ~135 | C-Cl |

| ~132 | C-H (ortho to NO₂) |

| ~128 | C-H (ortho to Cl) |

| ~124 | C-H (meta to NO₂ and Cl) |

| ~63 | -CH₂OH |

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in unique chemical environments. The carbon attached to the nitro group (C-NO₂) is significantly deshielded and appears at the lowest field, around 148 ppm. The carbon bearing the benzyl alcohol group (C-CH₂OH) and the carbon attached to the chlorine atom (C-Cl) are also deshielded, appearing around 142 ppm and 135 ppm, respectively. The remaining three aromatic carbons appear in the range of 124-132 ppm. The aliphatic carbon of the methylene group (-CH₂OH) is the most shielded and appears at the highest field, around 63 ppm.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation : Accurately weigh 10-20 mg of 4-Chloro-3-nitrobenzyl alcohol for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The final solution height should be around 4-5 cm.

-

Internal Standard : A small amount of tetramethylsilane (TMS) is typically added to the solvent by the manufacturer to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup : Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.

-

Locking and Shimming : The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.

-

Data Acquisition : Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width) and acquire the NMR data.

-

Data Processing : The raw data (Free Induction Decay or FID) is Fourier transformed to generate the final NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Data Presentation

| m/z | Relative Intensity (%) | Possible Fragment |

| 189 | 32.6 | [M+2]⁺ (³⁷Cl isotope) |

| 187 | 97.9 | [M]⁺ (³⁵Cl isotope) |

| 170 | 19.0 | [M-OH]⁺ |

| 158 | 12.2 | [M-CH₂OH]⁺ |

| 142 | 30.9 | [M-NO₂]⁺ |

| 111 | 40.4 | [C₆H₄Cl]⁺ |

| 77 | 100.0 | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum of 4-Chloro-3-nitrobenzyl alcohol shows a prominent molecular ion peak [M]⁺ at m/z 187, corresponding to the molecule with the ³⁵Cl isotope. The presence of a significant peak at m/z 189 with approximately one-third the intensity of the m/z 187 peak is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

The fragmentation pattern provides further structural information. The loss of a hydroxyl radical (-OH) from the molecular ion results in a peak at m/z 170. The loss of the entire hydroxymethyl group (-CH₂OH) gives rise to a fragment at m/z 158. A significant fragmentation pathway involves the loss of the nitro group (-NO₂), leading to a peak at m/z 142. The base peak at m/z 77 is attributed to the stable phenyl cation [C₆H₅]⁺, and the peak at m/z 111 corresponds to the chlorophenyl fragment [C₆H₄Cl]⁺.

Visualization of Proposed Fragmentation Pathway

Caption: Proposed mass spectrometry fragmentation pathway for 4-Chloro-3-nitrobenzyl alcohol.

Experimental Protocol: Acquiring the Mass Spectrum (Electron Ionization)

-

Sample Introduction : A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization : In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule to form a molecular ion [M]⁺.

-

Acceleration : The positively charged ions are then accelerated by an electric field into the mass analyzer.

-

Mass Analysis : The ions are separated based on their mass-to-charge (m/z) ratio by a magnetic field, a quadrupole, or a time-of-flight analyzer.

-

Detection : The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded.

-

Data Representation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of 4-Chloro-3-nitrobenzyl alcohol. The IR spectrum confirms the presence of the key hydroxyl, nitro, and chloro functional groups. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, consistent with the assigned structure. Finally, the mass spectrum confirms the molecular weight and provides valuable structural information through its characteristic fragmentation pattern. This guide serves as a valuable resource for scientists working with this important chemical intermediate, ensuring its correct identification and use in further research and development.

References

-

University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

-

PubChem. 4-Chloro-3-nitrobenzyl alcohol. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

Oregon State University. The Mass Spectrometry Experiment. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. 4-chloro-3-nitrobenzyl alcohol. [Link]

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Chloro-3-nitrobenzyl alcohol

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-3-nitrobenzyl alcohol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a thorough interpretation of the spectral data.

Introduction: The Molecular Landscape of 4-Chloro-3-nitrobenzyl alcohol

4-Chloro-3-nitrobenzyl alcohol, with the chemical formula C7H6ClNO3, is a substituted aromatic compound.[1][2] Its structure, characterized by a benzene ring bearing a chloromethyl group, a nitro group, and a chloro group, presents a unique electronic environment that is well-suited for analysis by 1H NMR spectroscopy. Understanding the precise arrangement and electronic interactions of the protons in this molecule is crucial for its identification, purity assessment, and for predicting its reactivity in various chemical transformations.[3][4]

The strategic placement of the electron-withdrawing nitro and chloro groups, alongside the hydroxymethyl substituent, creates a distinct pattern of shielding and deshielding effects on the aromatic protons. This guide will systematically deconstruct these influences to provide a clear and predictive understanding of the resulting 1H NMR spectrum.

Below is a diagram illustrating the chemical structure and the nomenclature used for the protons in this guide.

Caption: Structure of 4-Chloro-3-nitrobenzyl alcohol with proton labeling.

Theoretical Prediction of the 1H NMR Spectrum

A proactive approach to spectral analysis involves predicting the spectrum based on established principles of NMR theory. This allows for a more guided and efficient interpretation of the experimental data.

Chemical Shift Predictions

The chemical shift of a proton is primarily influenced by the local electronic environment. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups have a shielding effect, moving the resonance upfield.

For substituted benzenes, the chemical shifts of the aromatic protons can be estimated using additive models, often referred to as Shoolery's Rules.[5] These models start with the chemical shift of benzene (approximately 7.27 ppm) and add substituent constants for each group on the ring.

Substituent Effects:

-

-CH₂OH (Benzylic alcohol): This group is weakly electron-donating.

-

-Cl (Chloro): This group is electron-withdrawing via induction but weakly electron-donating through resonance. Overall, it has a deshielding effect.

-

-NO₂ (Nitro): This is a strong electron-withdrawing group through both induction and resonance, leading to significant deshielding of the aromatic protons, particularly those in the ortho and para positions.[6]

Predicted Chemical Shifts for Aromatic Protons:

-

H_A: This proton is ortho to the -CH₂OH group and meta to both the -Cl and -NO₂ groups. It is expected to be the most upfield of the aromatic protons.

-

H_B: This proton is ortho to the -Cl group, meta to the -CH₂OH group, and para to the -NO₂ group. The strong deshielding effect of the nitro group in the para position will shift this proton significantly downfield.

-

H_C: This proton is ortho to the -NO₂ group and meta to both the -CH₂OH and -Cl groups. The powerful deshielding effect of the ortho nitro group will likely make this the most downfield aromatic proton.

Predicted Chemical Shifts for Benzylic and Hydroxyl Protons:

-

-CH₂- (Benzylic Protons): These protons are adjacent to the aromatic ring and an oxygen atom. They are expected to appear as a singlet in the range of 4.5-5.0 ppm.[7]

-

-OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It can appear as a broad or sharp singlet anywhere from 2 to 5 ppm or even higher.[8]

Multiplicity (Splitting Pattern) Predictions

Spin-spin coupling between non-equivalent neighboring protons leads to the splitting of NMR signals. The number of peaks in a split signal is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The magnitude of the splitting is the coupling constant (J), measured in Hertz (Hz).

Aromatic Protons:

-

H_A: This proton has one ortho neighbor (H_B). Therefore, it is expected to appear as a doublet. The typical ortho coupling constant (³J) in a benzene ring is in the range of 7-10 Hz.[9]

-

H_B: This proton has one ortho neighbor (H_A) and one meta neighbor (H_C). It is expected to be a doublet of doublets. The meta coupling constant (⁴J) is significantly smaller, typically 2-3 Hz.[9]

-

H_C: This proton has one meta neighbor (H_B). It is expected to appear as a doublet due to this meta coupling.

Benzylic and Hydroxyl Protons:

-

-CH₂-: These two protons are equivalent and have no adjacent proton neighbors. Therefore, they will appear as a singlet.

-

-OH: The hydroxyl proton typically does not couple with the benzylic protons due to rapid exchange with trace amounts of acid or water in the NMR solvent. This results in a singlet for the -OH proton and a singlet for the -CH₂- group.

The following diagram illustrates the predicted coupling interactions.

Caption: Predicted proton coupling network in 4-Chloro-3-nitrobenzyl alcohol.

Experimental Protocol for 1H NMR Spectrum Acquisition

The following is a standard operating procedure for acquiring a high-quality 1H NMR spectrum of a solid sample like 4-Chloro-3-nitrobenzyl alcohol.

3.1. Materials and Equipment

-

4-Chloro-3-nitrobenzyl alcohol (solid)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 4-Chloro-3-nitrobenzyl alcohol.

-

Dissolving the Sample: Transfer the solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ is a common choice for many organic compounds).

-

Homogenization: Gently vortex the vial to ensure the complete dissolution of the solid. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The height of the solution in the tube should be approximately 4-5 cm.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

3.3. Instrument Setup and Data Acquisition

-

Instrument Shimming: Insert the sample into the NMR spectrometer. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field.

-

Locking: Lock the spectrometer onto the deuterium signal of the solvent.

-

Acquisition Parameters: Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples)

-

Spectral Width: 0-12 ppm

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) data.

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Interpretation of the 1H NMR Spectrum

The following is a detailed analysis of a representative 1H NMR spectrum of 4-Chloro-3-nitrobenzyl alcohol.

4.1. Spectral Data Summary

| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~8.0 | d | ~2 | 1H | H_C |

| 2 | ~7.7 | dd | ~8, ~2 | 1H | H_B |

| 3 | ~7.5 | d | ~8 | 1H | H_A |

| 4 | ~4.8 | s | - | 2H | -CH₂- |

| 5 | variable | s (broad) | - | 1H | -OH |

4.2. Detailed Peak Assignments and Rationale

-

Signal 1 (~8.0 ppm, doublet): This signal, with an integration of one proton, is the most downfield of the aromatic protons. Its multiplicity is a doublet with a small coupling constant of approximately 2 Hz, which is characteristic of a meta coupling. This corresponds to H_C , which is ortho to the strongly electron-withdrawing nitro group and is only coupled to H_B in a meta relationship.

-

Signal 2 (~7.7 ppm, doublet of doublets): This signal also integrates to one proton. Its splitting pattern as a doublet of doublets indicates coupling to two non-equivalent neighboring protons. The larger coupling constant (~8 Hz) is consistent with ortho coupling, and the smaller coupling constant (~2 Hz) is consistent with meta coupling. This pattern and chemical shift are consistent with H_B , which is ortho to H_A and meta to H_C. The downfield shift is due to the deshielding effects of the adjacent chloro group and the para nitro group.

-

Signal 3 (~7.5 ppm, doublet): This signal, integrating to one proton, appears as a doublet with a coupling constant of approximately 8 Hz, indicative of ortho coupling. This is the most upfield of the aromatic signals and is assigned to H_A , which is ortho to the benzylic alcohol group and coupled to H_B.

-

Signal 4 (~4.8 ppm, singlet): This sharp singlet integrates to two protons and is characteristic of the benzylic -CH₂- group. Its downfield position is due to the deshielding effects of the adjacent aromatic ring and the electronegative oxygen atom. The lack of splitting confirms the absence of coupling to the hydroxyl proton.

-

Signal 5 (variable, broad singlet): This signal, with a variable chemical shift and broad appearance, is assigned to the -OH proton. Its broadness is a result of chemical exchange and its variable position is due to its sensitivity to solvent, concentration, and temperature.

The following diagram provides a visual representation of the workflow for analyzing the 1H NMR spectrum of 4-Chloro-3-nitrobenzyl alcohol.

Caption: Workflow for the analysis of the 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of 4-Chloro-3-nitrobenzyl alcohol is a clear and informative representation of its molecular structure. The distinct chemical shifts and coupling patterns of the aromatic and benzylic protons are readily predictable based on fundamental NMR principles. The strongly electron-withdrawing nitro group exerts the most significant influence on the aromatic region, causing a notable downfield shift of the proton ortho to it. The analysis presented in this guide, from theoretical prediction to experimental protocol and detailed interpretation, serves as a robust framework for the structural elucidation of this and similarly substituted aromatic compounds.

References

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-nitrobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-3-nitrobenzyl alcohol (C7H6ClNO3). Retrieved from [Link]

-

University of Regensburg. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Application Note 13 Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Retrieved from [Link]

-

California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-CHLORO-3-METHYL-4'-NITRO-1,1'-BIPHENYL. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater*. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

AnalyticalScienceTutor. (2017, July 5). How to calculate coupling constants [Video]. YouTube. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitrobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

Sources

- 1. 4-Chloro-3-nitrobenzyl alcohol | C7H6ClNO3 | CID 91933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-chloro-3-nitrobenzyl alcohol (C7H6ClNO3) [pubchemlite.lcsb.uni.lu]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

FT-IR analysis of 4-Chloro-3-nitrobenzyl alcohol

An In-depth Technical Guide to the FT-IR Analysis of 4-Chloro-3-nitrobenzyl Alcohol

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Chloro-3-nitrobenzyl alcohol (C₇H₆ClNO₃), a key intermediate in pharmaceutical and agrochemical synthesis.[1] We will move beyond a simple recitation of spectral data to explore the causal relationships between molecular structure, vibrational mechanics, and the resulting infrared spectrum. The methodologies presented are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve robust and reproducible results.

The Molecular Blueprint: Predicting the FT-IR Spectrum

Before any analysis, a foundational understanding of the target molecule's structure is paramount. 4-Chloro-3-nitrobenzyl alcohol is a substituted aromatic compound featuring several key functional groups, each with characteristic vibrational modes that serve as infrared signposts.

-

Hydroxyl (-OH) Group: The alcohol moiety is expected to produce one of the most prominent features in the spectrum. Due to intermolecular hydrogen bonding in the solid state, the O-H stretching vibration will appear as a strong, broad absorption band.

-

Aromatic Ring (C=C and C-H): The benzene ring gives rise to several distinct vibrations. Aromatic C-H stretching bands typically appear at wavenumbers just above 3000 cm⁻¹.[2][3] In-ring carbon-carbon stretching vibrations produce a series of sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.[2][3] Furthermore, C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ fingerprint region can provide diagnostic information about the ring's substitution pattern.[2]

-

Nitro (-NO₂) Group: This group is characterized by two strong and distinct stretching vibrations: an asymmetrical stretch at a higher frequency and a symmetrical stretch at a lower frequency. For nitro-aromatic compounds, these bands are exceptionally reliable for identification.[4][5][6]

-

Aliphatic C-H (Benzylic -CH₂-): The methylene group connecting the alcohol to the ring will exhibit C-H stretching vibrations just below 3000 cm⁻¹.[7][8]

-

Carbon-Oxygen (C-O) Bond: The stretching vibration of the C-O single bond in the primary alcohol will appear as a strong band in the fingerprint region.

-

Carbon-Chlorine (C-Cl) Bond: The C-Cl stretch is expected in the lower frequency region of the spectrum and can sometimes be challenging to assign definitively without comparative analysis.[9][10]

Experimental Protocol: From Sample to Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid compound like 4-Chloro-3-nitrobenzyl alcohol, several validated methods are available. The choice of method is often dictated by the sample amount, desired data quality, and available accessories.

Method A: Potassium Bromide (KBr) Pellet Technique

This classic transmission method provides high-quality spectra when executed correctly. The principle lies in dispersing the analyte in an IR-transparent matrix (KBr) to minimize light scattering.[11]

Step-by-Step Protocol:

-

Drying: Gently heat spectroscopic grade Potassium Bromide (KBr) in an oven at ~100 °C for several hours to remove any adsorbed water, which would otherwise introduce a broad O-H absorption band and potentially damage the pellet die. Store the dried KBr in a desiccator.

-

Grinding: In an agate mortar, place approximately 1-2 mg of the 4-Chloro-3-nitrobenzyl alcohol sample and 100-200 mg of the dried KBr.[11]

-

Mixing & Homogenizing: Grind the mixture thoroughly with a pestle for several minutes until a fine, homogenous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation (~2 microns) to prevent significant scattering losses.[12]

-

Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[11]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum.

Method B: Attenuated Total Reflectance (ATR) Technique

ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis. It relies on the principle of total internal reflection.[13][14]

Step-by-Step Protocol:

-

Crystal Cleaning: Before analysis, ensure the ATR crystal (commonly diamond or zinc selenide) is impeccably clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the solid 4-Chloro-3-nitrobenzyl alcohol powder directly onto the ATR crystal.[11]

-

Applying Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This is critical to ensure good optical contact between the sample and the crystal surface, which is necessary for the evanescent wave to penetrate the sample.[11]

-

Analysis: Acquire the FT-IR spectrum. After analysis, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the FT-IR analysis process, from initial sample handling to final data interpretation.

Caption: A flowchart detailing the FT-IR analysis process from sample preparation to final spectral interpretation.

Spectral Interpretation: Decoding the Vibrational Signature

The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the functional groups within 4-Chloro-3-nitrobenzyl alcohol.

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode | Expected Characteristics |

| 3500 - 3200 | -OH | O-H Stretch (H-bonded) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H | C-H Stretch | Medium to Weak, Sharp |

| 3000 - 2850 | Benzylic -CH₂- | C-H Stretch | Medium, Sharp |

| 1600 - 1585 | Aromatic Ring | C=C Stretch | Medium, Sharp |

| 1550 - 1475 | -NO₂ | N-O Asymmetric Stretch | Strong, Sharp |

| 1500 - 1400 | Aromatic Ring | C=C Stretch | Medium, Sharp |

| 1360 - 1290 | -NO₂ | N-O Symmetric Stretch | Strong, Sharp |

| 1260 - 1050 | Primary Alcohol | C-O Stretch | Strong |

| 900 - 675 | Aromatic Ring | C-H Out-of-Plane Bend | Strong, indicates substitution |

| 850 - 550 | Ar-Cl | C-Cl Stretch | Medium to Strong |

Detailed Analysis:

-

O-H and C-H Stretching Region (3500-2800 cm⁻¹): A prominent, broad band centered around 3300 cm⁻¹ is the unmistakable signature of the hydrogen-bonded hydroxyl group.[7][15] Superimposed on the shoulder of this broad peak or appearing as distinct, sharper peaks just above 3000 cm⁻¹, one can resolve the aromatic C-H stretches.[2] Just below 3000 cm⁻¹, the stretching vibrations of the benzylic -CH₂ group are expected.[7]

-

The Nitro Group Fingerprints (1600-1300 cm⁻¹): The two most diagnostic peaks for this molecule are due to the nitro group. A very strong absorption between 1550-1475 cm⁻¹ corresponds to the asymmetric N-O stretch, while another strong band between 1360-1290 cm⁻¹ is assigned to the symmetric N-O stretch.[4][5] The intensity and sharpness of these bands make them excellent markers for the presence and integrity of the nitro functionality.

-

Aromatic and C-O Region (1600-1000 cm⁻¹): In the 1600-1400 cm⁻¹ range, multiple sharp bands of medium intensity confirm the presence of the aromatic ring C=C stretching vibrations.[3] A strong band, typically found between 1260 cm⁻¹ and 1050 cm⁻¹, can be attributed to the C-O stretching of the primary alcohol group.

-

Fingerprint Region (< 1000 cm⁻¹): This region contains a wealth of complex vibrations, including the C-H out-of-plane bending modes which are highly characteristic of the aromatic substitution pattern. The C-Cl stretching vibration also occurs in this region, generally between 850-550 cm⁻¹, and its precise location can confirm the presence of the chloro-substituent.[9]

Conclusion

FT-IR spectroscopy provides a rapid, non-destructive, and highly informative method for the structural confirmation of 4-Chloro-3-nitrobenzyl alcohol. By systematically preparing the sample and correlating the observed absorption bands with the known vibrational frequencies of its constituent functional groups—hydroxyl, aromatic ring, nitro, and chloro groups—a definitive spectral fingerprint is obtained. This guide provides the theoretical basis and practical protocols necessary for researchers to confidently apply this technique for identity testing, quality control, and synthetic reaction monitoring in the development of pharmaceuticals and other advanced materials.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Gauth. (n.d.). FTIR of benzyl alcohol functional group reveals: a) OH stretch around 3300 cm⁻¹. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Organic Chemistry On-Line. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Mansoura University. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 3. IR spectra in the n OH stretching region of A) benzylalcohols,.... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol: (a).... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum in the OH stretching region of 2-chlorobenzyl alcohol.... Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-3-nitrobenzyl alcohol (C7H6ClNO3). Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of binary liquid mixtures: benzyl alcohol þ aniline (a),.... Retrieved from [Link]

-

ScienceDirect. (n.d.). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Retrieved from [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Reddit. (2014, April 8). IR Spectrum of Benzyl Alcohol(?). r/chemhelp. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzyl alcohol. Retrieved from [Link]

-

NIST. (n.d.). Benzyl alcohol. WebBook. Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxy-3-nitrobenzyl alcohol. WebBook. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. askthenerd.com [askthenerd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. eng.uc.edu [eng.uc.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. gauthmath.com [gauthmath.com]

An In-depth Technical Guide to the Mass Spectrometry of 4-Chloro-3-nitrobenzyl alcohol

Abstract

This comprehensive technical guide provides a detailed exploration of the mass spectrometric analysis of 4-Chloro-3-nitrobenzyl alcohol (C7H6ClNO3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and theoretical insights into the ionization and fragmentation behavior of this halogenated nitroaromatic compound. We will cover methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), detailing experimental parameters, expected fragmentation pathways, and data interpretation. The guide emphasizes the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Analytical Challenge

4-Chloro-3-nitrobenzyl alcohol (CAS 55912-20-4) is a substituted aromatic alcohol with a molecular weight of 187.58 g/mol .[2][3] Its structure, featuring a chlorophenyl ring, a nitro group, and a hydroxymethyl group, presents a unique analytical challenge. Mass spectrometry is an indispensable tool for its characterization, offering high sensitivity and structural elucidation capabilities.[4] Understanding the molecule's behavior under different ionization conditions is paramount for developing specific and reliable analytical methods. This guide will focus on the two most common and powerful techniques for its analysis: Electron Ionization (EI) coupled with GC, and Electrospray Ionization (ESI) coupled with LC.

Foundational Principles: Ionization & Fragmentation

The choice of ionization technique is critical and depends on the analyte's properties and the desired analytical outcome. For 4-Chloro-3-nitrobenzyl alcohol, both hard and soft ionization methods are applicable and provide complementary information.

-

Electron Ionization (EI): A hard ionization technique typically performed at 70 eV. It induces extensive fragmentation, creating a detailed fingerprint-like mass spectrum that is highly reproducible and ideal for library matching and structural confirmation.[5] Given the compound's volatility and thermal stability, GC-EI-MS is a primary method for its analysis.

-

Electrospray Ionization (ESI): A soft ionization technique that generates ions from solution with minimal fragmentation.[6] It is ideal for confirming the molecular weight of the analyte and is typically used with LC. For nitroaromatic compounds, ESI in negative ion mode is particularly effective, as the nitro group can stabilize a negative charge upon deprotonation of the alcohol.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and semi-volatile halogenated organic compounds.[8][9][10] The high purity of 4-Chloro-3-nitrobenzyl alcohol is often confirmed by GC.[2][11]

Experimental Protocol

This protocol provides a validated starting point for the GC-MS analysis.

Sample Preparation:

-

Prepare a stock solution of 1 mg/mL 4-Chloro-3-nitrobenzyl alcohol in a suitable solvent such as Methanol or Acetonitrile.

-

Perform serial dilutions to create working standards in the range of 1-100 µg/mL.

-

Include a solvent blank and a quality control (QC) sample in the analytical run.

Instrumentation & Parameters:

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Splitless mode enhances sensitivity, while a split injection prevents column overloading. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides optimal separation efficiency and is inert. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column provides good peak shape and resolution for aromatic compounds. |

| Oven Program | Initial 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) | The temperature program is designed to elute the analyte efficiently while separating it from potential impurities. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible, library-searchable spectra. |

| Ionization Energy | 70 eV | Maximizes ionization and provides standardized fragmentation patterns. |

| Source Temperature | 230 °C | Prevents condensation of the analyte within the ion source. |

| Quadrupole Temp. | 150 °C | Maintains ion transmission efficiency. |

| Scan Mode | Full Scan | Acquires the complete mass spectrum for identification. |

| Scan Range | m/z 40-250 | Covers the molecular ion and all expected fragments. |

Expected EI Fragmentation Pathway

The mass spectrum of 4-Chloro-3-nitrobenzyl alcohol is predicted to show a series of characteristic fragments. The presence of chlorine will result in a distinct isotopic pattern for chlorine-containing ions (M+2 peak at ~32% of the M peak).

dot graph Fragmentation_EI { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", arrowsize=0.8];

M [label="C₇H₆ClNO₃⁺•\nm/z 187/189", fillcolor="#F1F3F4"]; M_minus_OH [label="[M-OH]⁺\nm/z 170/172", fillcolor="#F1F3F4"]; M_minus_H2O [label="[M-H₂O]⁺•\nm/z 169/171", fillcolor="#F1F3F4"]; M_minus_NO2 [label="[M-NO₂]⁺\nm/z 141/143", fillcolor="#F1F3F4"]; Fragment_125 [label="[C₇H₆Cl]⁺\nm/z 125/127", fillcolor="#F1F3F4"]; Fragment_111 [label="[C₆H₄Cl]⁺\nm/z 111/113", fillcolor="#F1F3F4"]; Fragment_75 [label="[C₆H₃]⁺\nm/z 75", fillcolor="#F1F3F4"];

M -> M_minus_OH [label="-•OH (17)"]; M -> M_minus_H2O [label="-H₂O (18)"]; M -> M_minus_NO2 [label="-•NO₂ (46)"]; M_minus_NO2 -> Fragment_111 [label="-CH₂O (30)"]; M_minus_OH -> Fragment_125 [label="-NO (45)"]; Fragment_111 -> Fragment_75 [label="-HCl (36)"]; } } Caption: Predicted EI fragmentation pathway for 4-Chloro-3-nitrobenzyl alcohol.

Key Predicted Fragments:

| m/z (Nominal) | Proposed Fragment | Formula | Notes |

| 187/189 | Molecular Ion [M]⁺• | C₇H₆ClNO₃⁺• | The parent ion. Its intensity may be low due to extensive fragmentation. |

| 170/172 | [M-OH]⁺ | C₇H₅ClNO₂⁺ | Loss of a hydroxyl radical from the benzyl alcohol group. A common fragmentation for benzyl alcohols.[12] |

| 141/143 | [M-NO₂]⁺ | C₇H₆ClO⁺ | Loss of the nitro group, a characteristic fragmentation for nitroaromatic compounds.[7][13] |

| 125/127 | [C₇H₆Cl]⁺ | C₇H₆Cl⁺ | Subsequent loss of formaldehyde (CH₂O) from the m/z 141 fragment. |

| 111/113 | Phenyl Cation | C₆H₄Cl⁺ | Loss of the CH₂OH group from the molecular ion, followed by rearrangement. |

| 75 | C₆H₃⁺ | Loss of HCl from the chlorophenyl cation. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is the method of choice for analyzing compounds in complex matrices or when derivatization is not desirable. ESI is the most common interface.[6]

Experimental Protocol

This protocol is designed for reversed-phase LC separation coupled with ESI-MS.

Sample Preparation:

-

Prepare a stock solution of 1 mg/mL 4-Chloro-3-nitrobenzyl alcohol in Methanol or Acetonitrile.

-

Dilute with the initial mobile phase composition to create working standards (e.g., 0.1-10 µg/mL).

Instrumentation & Parameters:

| Parameter | Recommended Setting | Rationale |

| Liquid Chromatograph | ||

| Column | C18, 100 x 2.1 mm, 2.6 µm particle size | Standard reversed-phase column for good retention and separation of moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes better peak shape and ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for elution. |

| Gradient | 20% B to 95% B over 8 minutes, hold 2 min, re-equilibrate | A standard gradient to ensure elution and separation from impurities. |

| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Mass Spectrometer | ||

| Ionization Mode | ESI Negative | The nitro and hydroxyl groups facilitate the formation of the [M-H]⁻ ion.[7] |

| Capillary Voltage | -3.5 kV | Optimizes the electrospray process for negative ions. |

| Nebulizer Gas | Nitrogen, 35 psi | Assists in droplet formation.[14] |

| Drying Gas | Nitrogen, 10 L/min, 325 °C | Facilitates desolvation of the droplets to release gas-phase ions.[15] |

| Scan Mode | Full Scan | To detect the deprotonated molecular ion. |

| Scan Range | m/z 100-250 | Centered around the expected [M-H]⁻ ion. |

Expected ESI-MS Results

As a soft ionization technique, ESI is expected to produce a very simple spectrum dominated by the deprotonated molecular ion.

dot graph Fragmentation_ESI { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", arrowsize=0.8];

M [label="C₇H₆ClNO₃\n(In Solution)", fillcolor="#F1F3F4"]; M_minus_H [label="[M-H]⁻\nm/z 186/188", fillcolor="#4285F4", fontcolor="#FFFFFF"];

M -> M_minus_H [label="Deprotonation"]; } } Caption: Ionization process for 4-Chloro-3-nitrobenzyl alcohol in ESI negative mode.

In negative ion mode, the primary ion observed will be [M-H]⁻ at m/z 186/188 . This is due to the loss of the acidic proton from the alcohol group. The high stability of this anion results in minimal in-source fragmentation, making ESI an excellent technique for molecular weight confirmation and quantification.

Conclusion

The mass spectrometric analysis of 4-Chloro-3-nitrobenzyl alcohol can be effectively performed using both GC-MS and LC-MS.

-

GC-EI-MS is the preferred method for definitive structural identification, providing a rich fragmentation pattern that serves as a chemical fingerprint.

-

LC-ESI-MS in negative ion mode is ideal for sensitive quantification and molecular weight confirmation, especially in complex sample matrices.